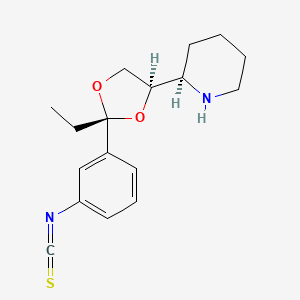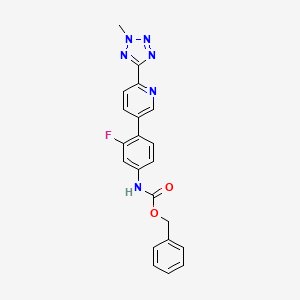
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid, also known as MNP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Scientific Research Applications
Chemical Structure and Properties
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole compounds known for their complex chemical structure and significant potential in various scientific applications. The compound exhibits a polarized structure in some of its parts, which is crucial for forming hydrogen-bonded chains and sheets in its crystalline form. These characteristics are instrumental in its application in crystallography and material science (Portilla et al., 2007).
Crystallography and Material Science
The compound's ability to form hydrogen-bonded chains and sheets makes it valuable in crystallography. This property is essential for understanding the material's structure at a molecular level, which is crucial in material science for designing new materials with desired properties. The compound's crystalline structure has been studied extensively, revealing complex sheets and edge-fused rings formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Coordination Chemistry
The pyrazole-dicarboxylic acid derivatives, which include this compound, are used in coordination chemistry to form novel mononuclear CuII/CoII coordination complexes. These complexes are known for their unique hydrogen-bonded networks and potential application in designing new catalytic systems (Radi et al., 2015).
Organic Synthesis and Reactivity
The reactivity of this compound and its derivatives is a subject of interest in organic synthesis. The compound and its N-methyl derivative have been studied for their reaction with ammonia, aliphatic amines, phenols, thiols, and other nucleophiles. These studies are crucial for understanding the compound's reactivity and designing new synthetic routes for various organic molecules (Dalinger et al., 2013).
Luminescent Properties
Some derivatives of this compound are known for their luminescent properties. These properties are valuable in the field of material science, especially in the development of new luminescent materials (Jin, 2013).
properties
CAS RN |
1175992-94-5 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
218.224 |
IUPAC Name |
2-methyl-4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,3D2 |
InChI Key |
GFORSNBMYCLGIE-WNWXXORZSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



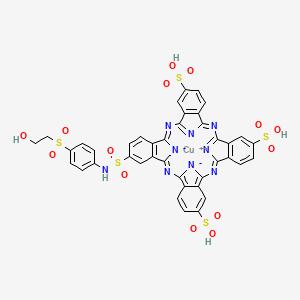
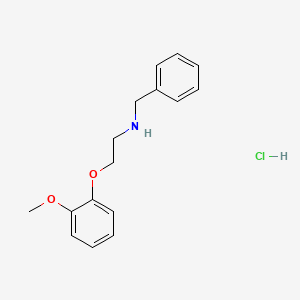
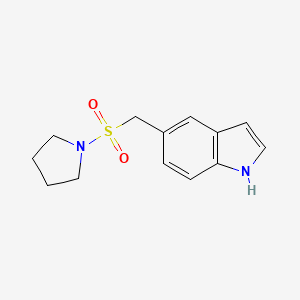
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
